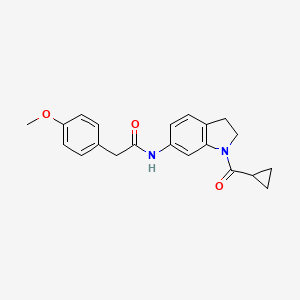

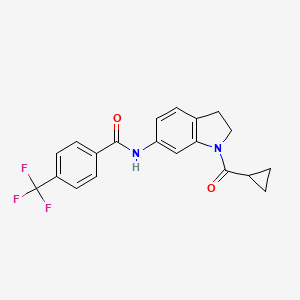

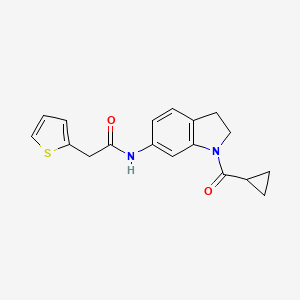

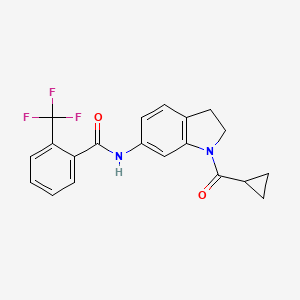

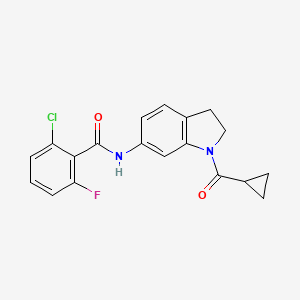

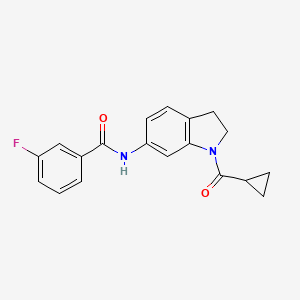

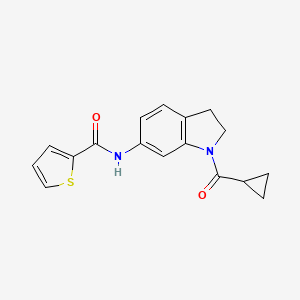

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .Applications De Recherche Scientifique

Enzyme Inhibition

The presence of the carboxamide moiety at positions 2 and 3 in indole derivatives gives rise to unique inhibitory properties. These compounds form hydrogen bonds with various enzymes and proteins, often leading to inhibition of their activity . Researchers have investigated the type and mode of interaction of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide against enzymes such as HLGP, HIV-1, and renin. Understanding its inhibitory potential can guide drug discovery efforts.

Medicinal Chemistry

Indole compounds, including our target molecule, play crucial roles in medicinal chemistry. The indole scaffold appears in amino acids (such as tryptophan), neurotransmitters (like serotonin), and plant-based alkaloids. These diverse properties make indoles attractive candidates for drug development . Investigating the pharmacological activity of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide could reveal novel therapeutic applications.

Synthetic Strategies

Researchers have explored synthetic strategies for indole 2 and 3-carboxamide derivatives. These strategies allow modifications at seven different positions on the indole molecule. Notably, positions 1, 2, and 3 are particularly important and serve as reactive sites for indole derivatives. By understanding the synthetic pathways, scientists can tailor the compound for specific applications .

Oxadiazole, Triazole, and Thiazolidinone Derivatives

Thiophene-2-carbohydrazide, a precursor to our compound, has been used to synthesize thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives. These derivatives exhibit diverse chemical properties and may find applications in various fields .

P2Y12 Antagonism

A specific derivative of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide has been investigated as a P2Y12 antagonist. This receptor plays a role in platelet aggregation, making it relevant for antiplatelet therapy .

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKEAGOGNRKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)